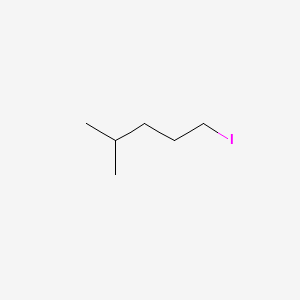

1-Iodo-4-methylpentane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-iodo-4-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNRCDHEOHOYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335844 | |

| Record name | 1-iodo-4-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6196-80-1 | |

| Record name | 1-iodo-4-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Iodo-4-methylpentane physical and chemical properties

An In-depth Technical Guide to 1-Iodo-4-methylpentane: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key alkyl iodide intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, spectroscopic characteristics, and reactivity of this compound. Furthermore, it outlines a representative synthetic protocol, detailed safety and handling procedures, and discusses its applications as a versatile building block in the synthesis of complex organic molecules. The content is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Introduction and Molecular Identity

This compound, also known as isohexyl iodide, belongs to the haloalkane class of organic compounds.[1][2] Haloalkanes are pivotal in synthetic organic chemistry, serving as versatile precursors and intermediates for a wide array of chemical transformations.[1][2] The utility of this compound stems from the reactivity of the carbon-iodine (C-I) bond. Iodine's nature as an excellent leaving group makes this compound highly susceptible to nucleophilic substitution, facilitating the introduction of the isohexyl moiety into various molecular scaffolds. This property is particularly valuable in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

This guide aims to provide an in-depth understanding of this compound, consolidating its physical constants, chemical behavior, and practical handling information to support its effective and safe use in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 6196-80-1 | PubChem[3] |

| Molecular Formula | C₆H₁₃I | PubChem[3], NIST[4][5] |

| Molecular Weight | 212.07 g/mol | PubChem[3], Data.gov[6] |

| Canonical SMILES | CC(C)CCCI | PubChem[3] |

| InChI | InChI=1S/C6H13I/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | PubChem[3], NIST[4][5] |

| InChIKey | KHNRCDHEOHOYFY-UHFFFAOYSA-N | PubChem[3], NIST[4][5] |

Physicochemical Properties

The physical properties of this compound dictate its behavior under various experimental conditions, influencing choices regarding solvents, reaction temperatures, and purification methods. As with other iodoalkanes, it is a dense, non-polar liquid. Bromo, iodo, and polychloro derivatives of hydrocarbons are typically heavier than water.[1]

Table 2: Key Physical and Computed Properties of this compound

| Property | Value | Unit | Source/Method |

| Normal Boiling Point (Tboil) | 37.94 (Enthalpy of Vaporization) | kJ/mol | Cheméo (Joback Calculated)[7] |

| logP (Octanol/Water Partition Coeff.) | 3.9 | PubChem (XLogP3)[3] | |

| Water Solubility (log10WS) | -3.04 | mol/L | Cheméo (Crippen Calculated)[7] |

| Density | Data not explicitly available, but expected to be >1 g/mL | g/mL | Inferred from class properties[1] |

| Enthalpy of Fusion (ΔfusH°) | 12.18 | kJ/mol | Cheméo (Joback Calculated)[7] |

| Critical Pressure (Pc) | 3059.17 | kPa | Cheméo (Joback Calculated)[7] |

| Molar Refractivity | 33.2 | PubChem[3] | |

| Polar Surface Area | 0 | Ų | PubChem[3] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the chemistry of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, and the iodide ion is an excellent leaving group, making primary iodoalkanes highly reactive towards nucleophiles.[8]

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral. The low steric hindrance at the α-carbon facilitates this pathway.[8]

-

Causality: The high polarizability of the C-I bond and the stability of the resulting iodide anion (I⁻) as a leaving group are the primary drivers for its high reactivity in Sₙ2 reactions.

Common nucleophiles that react with this compound include:

-

Hydroxides (e.g., KOH): To form 4-methyl-1-pentanol.

-

Alkoxides (e.g., NaOEt): To form alkyl ethers.

-

Cyanides (e.g., KCN): To form 5-methylhexanenitrile, a valuable intermediate for synthesizing carboxylic acids and amines.[8]

-

Azides (e.g., NaN₃): To form 1-azido-4-methylpentane.

-

Terminal Alkynes: For C-C bond formation.

Elimination Reactions (E2)

When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound can undergo elimination reactions to yield 4-methyl-1-pentene.[9] The E2 mechanism is favored by strong bases.

Formation of Organometallic Reagents

This compound readily reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, (4-methylpentyl)magnesium iodide.

Reaction: CH₃CH(CH₃)CH₂CH₂CH₂I + Mg → CH₃CH(CH₃)CH₂CH₂CH₂MgI

-

Expert Insight: The preparation of Grignard reagents must be conducted under strictly anhydrous conditions, as any trace of moisture will protonate and destroy the highly reactive reagent, forming isohexane.[8] This reagent is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds.

Synthesis Protocol: Finkelstein Reaction

A common and efficient method for preparing iodoalkanes is the Finkelstein reaction, which involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone.[10] The equilibrium is driven to the product side because sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of solution.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 1-Bromo-4-methylpentane.

Materials:

-

1-Bromo-4-methylpentane

-

Sodium iodide (anhydrous)[10]

-

Acetone (ACS Reagent grade, anhydrous)[10]

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous sodium iodide (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask to dissolve the sodium iodide.

-

Substrate Addition: Add 1-Bromo-4-methylpentane (1.0 equivalent) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux. The reaction can be monitored by TLC.[10] A white precipitate of NaBr will form as the reaction progresses.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filtration: Filter the mixture to remove the precipitated NaBr.

-

Solvent Removal: Concentrate the filtrate by rotary evaporation to remove the acetone.

-

Extraction: Redissolve the residue in diethyl ether. Wash the organic layer sequentially with water, a saturated solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Authenticating the structure and purity of this compound requires a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the isohexyl chain. The -CH₂- group attached to the iodine atom (α-protons) would appear as a triplet at approximately δ 3.2 ppm. The other signals would be found in the upfield region (δ 0.8-1.8 ppm).

-

¹³C NMR: The carbon attached to the iodine would be significantly shifted upfield compared to its chloro or bromo analog, appearing at approximately δ 6-10 ppm. Other carbons would resonate in the typical alkane region.

-

IR Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. The C-I stretch is a weak band found in the far-infrared region (around 500-600 cm⁻¹).

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 212. A prominent peak would correspond to the loss of iodine ([M-127]⁺), and further fragmentation of the isohexyl carbocation would be observed.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure laboratory safety. The following guidelines are based on standard safety data sheets.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Flammable Liquids | Flammable liquid and vapor. |

| Skin Corrosion/Irritation | Causes skin irritation.[11][12] |

| Eye Damage/Irritation | Causes serious eye irritation.[13] |

| Acute Toxicity, Inhalation | Toxic if inhaled. |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][14]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[11][14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Handling and Storage

-

Handling: Wash hands thoroughly after handling.[11] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Storage: Store in a cool, well-ventilated place.[11][14] Keep the container tightly closed and protected from light, as iodoalkanes can decompose to release iodine. Store locked up.[13]

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11][13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[11][12]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13]

Conclusion

This compound is a valuable and highly reactive alkylating agent in organic chemistry. Its utility is primarily defined by the labile carbon-iodine bond, which allows for facile nucleophilic substitution and the formation of organometallic reagents. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of novel compounds for research, particularly in the field of drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this important synthetic building block.

References

- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). Pentane, 1-iodo-4-methyl. NIST Chemistry WebBook, SRD 69.

- NIST. (n.d.). Pentane, 1-iodo-4-methyl. NIST Chemistry WebBook.

- RCI Labscan Limited. (2021). SAFETY DATA SHEET - 2,2,4-Trimethylpentane.

- Data.gov. (2025). Compound 527581: this compound.

- Organic Syntheses. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Org. Synth. 2002, 79, 229.

- NCERT. (n.d.). Haloalkanes and Haloarenes.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.

- NIST. (n.d.). 1-Pentene, 4-methyl-. NIST Chemistry WebBook, SRD 69.

- Samagra. (n.d.). Haloalkanes and Haloarenes.

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 3. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentane, 1-iodo-4-methyl [webbook.nist.gov]

- 5. Pentane, 1-iodo-4-methyl [webbook.nist.gov]

- 6. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]

- 7. Pentane, 1-iodo-4-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. byjus.com [byjus.com]

- 9. 1-Pentene, 4-methyl- [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. rcilabscan.com [rcilabscan.com]

- 13. itwreagents.com [itwreagents.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Iodo-4-methylpentane (CAS: 6196-80-1)

Foreword: The Strategic Utility of the Isohexyl Iodide Moiety

In the landscape of synthetic organic chemistry and medicinal chemistry, the strategic introduction of specific alkyl fragments is a cornerstone of molecular design. 1-Iodo-4-methylpentane, also known as isohexyl iodide, represents a key building block for incorporating the 4-methylpentyl (isohexyl) group. This branched, six-carbon chain is particularly valuable in drug development for its ability to modulate lipophilicity (LogP), influence binding interactions with hydrophobic pockets of target proteins, and alter metabolic profiles. As a primary iodide, this reagent exhibits a favorable balance of reactivity and stability, making it a versatile precursor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth examination of its properties, synthesis, reactivity, and application, grounded in established chemical principles and protocols.

Core Physicochemical & Spectroscopic Profile

Precise knowledge of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. These parameters govern reaction conditions, purification strategies, and structural verification.

Physical and Chemical Properties

The following table summarizes the key computed and experimental properties of this compound.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 6196-80-1 | [1][2][3] |

| Molecular Formula | C₆H₁₃I | [1][3] |

| Molecular Weight | 212.07 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Isohexyl iodide, 4-Methyl-1-iodopentane | [1] |

| Appearance | Not specified, typically a liquid | N/A |

| Density (estimated) | 1.422 g/cm³ | [4] |

| Boiling Point (estimated) | 174.5 °C | [4] |

| Melting Point (estimated) | -68.15 °C | [4] |

| Flash Point (estimated) | 55.1 °C | [4] |

| Refractive Index (estimated) | 1.4867 | [4] |

| LogP (estimated) | 3.9 | [3] |

| SMILES | CC(C)CCCI | [3][5] |

| InChIKey | KHNRCDHEOHOYFY-UHFFFAOYSA-N | [3][5] |

Spectroscopic Signature

Structural confirmation is paramount. The expected spectral data provides a benchmark for verifying the identity and purity of this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | Protons on the carbon bearing the iodine (C1) are expected to be the most deshielded triplet. The spectrum will also feature a multiplet for the methine proton (C4) and distinct signals for the non-equivalent methylene and methyl groups. |

| ¹³C NMR | The carbon atom bonded to iodine (C1) will exhibit a characteristic upfield chemical shift due to the heavy atom effect, typically appearing around 0-10 ppm. Other carbon signals will appear in the aliphatic region.[3] |

| IR Spectroscopy | The spectrum will be dominated by C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively. A C-I stretch is expected in the far-IR region (typically 500-600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 212. A prominent peak at m/z 85 would correspond to the loss of the iodine atom ([M-I]⁺), representing the C₆H₁₃⁺ fragment. Another key fragment would be at m/z 127, corresponding to the I⁺ ion. |

Synthesis: The Finkelstein Halogen Exchange Reaction

The most common and efficient laboratory-scale synthesis of primary alkyl iodides like this compound is the Finkelstein reaction.[6][7][8] This Sₙ2 reaction involves the exchange of a halogen (typically chlorine or bromine) for iodine.

Mechanistic Rationale

The choice of solvent is critical to the success of this equilibrium-driven reaction.[8] The reaction is typically performed with sodium iodide (NaI) in anhydrous acetone. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[6][8] This insolubility causes them to precipitate out of the solution. According to Le Châtelier's principle, the continuous removal of a product from the equilibrium mixture drives the reaction to completion, ensuring a high yield of the desired alkyl iodide.[6]

Caption: Finkelstein reaction workflow for this compound synthesis.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure for the synthesis of this compound from 1-bromo-4-methylpentane.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried to prevent side reactions.

-

Reagent Charging: To the flask, add 1-bromo-4-methylpentane (1.0 eq) and anhydrous acetone (approx. 5-10 mL per gram of alkyl bromide).

-

Addition of Iodide Salt: Add anhydrous sodium iodide (NaI) (1.2-1.5 eq) to the stirring solution. A molar excess of NaI is used to maximize the reaction rate.[9]

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaBr) should become evident as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the precipitated NaBr by vacuum filtration, washing the solid with a small amount of cold acetone.

-

Combine the filtrates and remove the acetone using a rotary evaporator.

-

Dissolve the resulting residue in a water-immiscible organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water and a dilute aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by a final wash with brine.

-

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation if necessary.

Chemical Reactivity and Synthetic Applications

As a primary alkyl iodide, this compound is an excellent substrate for a variety of transformations crucial in drug synthesis. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions.

Grignard Reagent Formation and Subsequent Reactions

One of the most powerful applications of alkyl halides is the formation of Grignard reagents, which act as potent carbon-based nucleophiles.[10][11]

Causality: The reaction requires strictly anhydrous conditions (typically using anhydrous diethyl ether or THF as a solvent) because Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources like water or alcohols, forming the corresponding alkane.[10][12]

Caption: Synthetic pathways utilizing the Grignard reagent from this compound.

Protocol: Formation of Isohexylmagnesium Iodide

-

Preparation: Flame-dry a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings (1.1 eq) to the flask.

-

Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous ether via the dropping funnel. Initiation may require gentle warming or the addition of a small crystal of iodine to activate the magnesium surface.[11]

-

Addition: Once the exothermic reaction begins (indicated by bubbling and cloudiness), add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used promptly.

This reagent can then be used to form new C-C bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[12]

Nucleophilic Substitution (Sₙ2) Reactions

-

With Cyanide (e.g., NaCN): Forms 5-methylhexanenitrile, a precursor to carboxylic acids, amines, and amides.[13]

-

With Azides (e.g., NaN₃): Forms 1-azido-4-methylpentane, which can be reduced to the corresponding primary amine.

-

With Alkoxides (e.g., NaOR'): Forms ethers (Williamson ether synthesis).

-

With Thiolates (e.g., NaSR'): Forms thioethers.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It should be treated as a hazardous chemical.

-

Hazards: Alkyl iodides are irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[15][16] They are also typically light-sensitive and may decompose over time, releasing iodine. Some alkylating agents are classified as potentially carcinogenic.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[15]

-

Handling: Avoid breathing vapors. Keep away from heat, sparks, and open flames.[16][17] Use non-sparking tools and take precautionary measures against static discharge.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Protect from light, often by storing in an amber bottle.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]

References

- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.

- PubChem. (n.d.). This compound | C6H13I | CID 527581.

- Chemistry Affinity. (2023, December 7). 2-chloro-4-methylpentane from this compound | Organic Conversion:16 [Video]. YouTube.

- AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION.

- University of California, Irvine. (n.d.). Grignard Reaction.

- SATHEE. (n.d.). Finkelstein Reaction.

- Wikipedia. (n.d.). Finkelstein reaction.

- LookChem. (n.d.). 1,2-di-iodo-4-methylpentane.

- Organic Syntheses. (n.d.). Procedure for 6-Iodo-1-hexene.

- Organic Chemistry Portal. (n.d.). Finkelstein Reaction.

- Chegg.com. (2016, June 20). Solved: Assume that this compound reacts with CN? in an SN2 reaction.

- Homework.Study.com. (n.d.). What would be the major product if 1,4-dibromo-4-methylpentane reacted with: a.)One equivalent....

- Organic Syntheses. (n.d.). Procedure for (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- PubChem. (n.d.). 1-Iodo-4,4-dimethylpentane | C7H15I | CID 20344264.

- Chegg.com. (2015, February 23). A) Select the only substance formed as a major organic product of mixing an alkene with HI....

- Homework.Study.com. (n.d.). Write the mechanism for 1-iodo-2-methyl cyclopentane to 1-methyl cyclopentanone.

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 6196-80-1 [chemicalbook.com]

- 3. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Pentane, 1-iodo-4-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. adichemistry.com [adichemistry.com]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. Finkelstein Reaction [organic-chemistry.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Solved Assume that this compound reacts with CN? in | Chegg.com [chegg.com]

- 14. homework.study.com [homework.study.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Iodo-4-methylpentane: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of alkyl chains is a cornerstone of molecular design. The ability to introduce specific lipophilic groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among the diverse array of alkylating agents, primary alkyl iodides stand out for their high reactivity and synthetic versatility. This guide provides a comprehensive technical overview of 1-iodo-4-methylpentane, a valuable reagent for the introduction of the isohexyl moiety. We will delve into its molecular structure, spectroscopic signature, synthesis, and reactivity, offering insights for its effective utilization in research and development endeavors.

Molecular Identity and Physicochemical Properties

This compound, also known as isohexyl iodide, is a primary alkyl halide. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₃I | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6196-80-1 | [1] |

| Molecular Weight | 212.07 g/mol | [1] |

| Canonical SMILES | CC(C)CCCI | [1] |

Structural Representation

The molecular structure of this compound is characterized by a five-carbon pentane chain with a methyl group at the fourth carbon and an iodine atom at the first carbon.

Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.

Experimental Protocol: Synthesis from 1-Bromo-4-methylpentane

Materials:

-

1-Bromo-4-methylpentane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

Addition of Alkyl Bromide: To the stirred solution, add 1-bromo-4-methylpentane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Reactivity and Applications in Synthesis

As a primary alkyl iodide, this compound is an excellent substrate for Sɴ2 reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles.

Key Reactions

-

N-Alkylation: Amines readily displace the iodide to form secondary or tertiary amines, a common transformation in the synthesis of pharmaceutical intermediates.

-

O-Alkylation: Alcohols and phenols can be deprotonated to their corresponding alkoxides or phenoxides, which then act as nucleophiles to form ethers.

-

S-Alkylation: Thiols and thiophenols are excellent nucleophiles and react readily to form thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or acetoacetic esters, can be alkylated to form new carbon-carbon bonds, a fundamental strategy in the construction of more complex molecular skeletons.

Caption: Key reactions of this compound with various nucleophiles.

Role in Drug Development

The isohexyl group introduced by this compound can be found in various biologically active molecules. The lipophilicity of this branched alkyl chain can enhance a drug candidate's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. While specific examples of blockbuster drugs containing this exact fragment are not abundant, the use of such alkylating agents is a common strategy in lead optimization campaigns to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule. For instance, the introduction of an isohexyl group onto a heterocyclic core can modulate its interaction with cytochrome P450 enzymes, potentially altering its metabolic stability.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its well-defined molecular structure and predictable reactivity in Sɴ2 reactions make it a reliable tool for the introduction of the isohexyl moiety. A thorough understanding of its spectroscopic properties is essential for its characterization and quality control. The straightforward synthesis via the Finkelstein reaction from its bromo-analogue allows for its ready accessibility in the laboratory. For researchers and professionals in drug development, this compound offers a strategic option for modifying molecular frameworks to optimize biological activity and pharmacokinetic profiles.

References

- PubChem. Compound Summary for CID 527581, this compound. National Center for Biotechnology Information. [Link]. Accessed January 27, 2026.

Sources

1-Iodo-4-methylpentane IUPAC name and synonyms

An In-Depth Technical Guide to 1-Iodo-4-methylpentane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key alkyl iodide intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis protocols, and characteristic reactivity. The information is presented to not only detail methodologies but also to provide insights into the underlying chemical principles that govern its application in the laboratory.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring global consistency.

The IUPAC name for this compound is This compound .[1][2][3] This name is derived by identifying the longest carbon chain, which is a pentane skeleton. The iodine atom is located at the first carbon (C1), and a methyl group is at the fourth carbon (C4).

In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and laboratory contexts. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.

Common Synonyms:

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for designing experiments, ensuring safety, and predicting its behavior in reaction mixtures. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6196-80-1 | [1] |

| Molecular Formula | C₆H₁₃I | [1][3][4] |

| Molecular Weight | 212.07 g/mol | [1][2][3] |

| Appearance | Not specified, but typically a liquid | N/A |

| Boiling Point | ~174.5 °C (estimated) | [6] |

| Melting Point | ~ -68.15 °C (estimated) | [6] |

| Density | ~1.42 g/cm³ (estimated) | [6] |

| LogP (Octanol/Water) | 3.9 | [1] |

| InChI Key | KHNRCDHEOHOYFY-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound: The Finkelstein Reaction

Alkyl iodides such as this compound are commonly synthesized via nucleophilic substitution, with the Finkelstein reaction being a particularly efficient and widely used method.[7] This reaction involves treating an alkyl chloride or alkyl bromide with a solution of sodium iodide (NaI) in anhydrous acetone.

Mechanistic Rationale

The choice of acetone as the solvent is critical to the success of the reaction. Sodium iodide is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not. This differential solubility drives the reaction forward according to Le Châtelier's principle. As the less soluble sodium halide precipitates out of the solution, the equilibrium shifts to favor the formation of the alkyl iodide.

Experimental Workflow: Synthesis Protocol

The following is a generalized, field-proven protocol for the synthesis of this compound from 1-bromo-4-methylpentane.

Materials:

-

1-bromo-4-methylpentane

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent the introduction of water.

-

Reagent Addition: Charge the flask with anhydrous sodium iodide (typically 1.5 equivalents relative to the alkyl bromide) and anhydrous acetone.

-

Initiation: Add 1-bromo-4-methylpentane (1.0 equivalent) to the stirring suspension of NaI in acetone.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction is typically complete within a few hours.

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. The organic layer is then washed sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation.

Workflow Visualization

Caption: Finkelstein reaction workflow for synthesizing this compound.

Reactivity and Synthetic Applications

As a primary alkyl halide, this compound is an excellent substrate for a variety of nucleophilic substitution and elimination reactions. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group.

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[8] The reaction proceeds via a backside attack on the electrophilic carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon were chiral.

-

Example: Reaction with sodium cyanide (NaCN) yields 5-methylhexanenitrile. This is a valuable carbon-carbon bond-forming reaction, extending the carbon chain by one.[8]

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene.

-

Example: Reaction with a strong base like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) favors the formation of 4-methylpent-1-ene .[9]

Sₙ2 vs. E2 Competition

The competition between substitution and elimination is a key consideration in planning reactions with alkyl halides. For this compound (a primary halide):

-

Strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻) strongly favor the Sₙ2 pathway.

-

Strong, hindered bases (e.g., t-BuOK) strongly favor the E2 pathway.

-

Strong, unhindered bases (e.g., NaOMe, NaOH) will give a mixture of products, but Sₙ2 typically predominates.

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Safety, Handling, and Storage

Proper handling of iodoalkanes is essential due to their potential hazards. While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for iodoalkanes should be strictly followed.[10][11]

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Iodoalkanes can be light-sensitive and may decompose over time, often liberating iodine, which gives the liquid a purplish or brownish tint. Therefore, they should be stored in amber bottles or protected from light.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis. Its well-defined structure, predictable reactivity as a primary alkyl halide, and straightforward synthesis make it a staple reagent for introducing the isohexyl moiety into molecules. A thorough understanding of its properties, synthetic routes, and reaction tendencies—particularly the competition between substitution and elimination—is critical for its effective and safe utilization in research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.

- Data.gov. (n.d.). Compound 527581: this compound.

- Molbase. (n.d.). 1-iodo-pentane.

- NIST. (n.d.). Pentane, 1-iodo-4-methyl. NIST Chemistry WebBook.

- Organic Conversion. (2023). 2-chloro-4-methylpentane from this compound. YouTube.

- Chegg.com. (2016). Solved Assume that this compound reacts with CN? in....

- NCERT. (n.d.). Haloalkanes and Haloarenes.

Sources

- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]

- 3. Pentane, 1-iodo-4-methyl [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. molbase.com [molbase.com]

- 6. Page loading... [guidechem.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. chegg.com [chegg.com]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Central Role of NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodo-4-methylpentane

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, providing profound insights into the molecular structure of organic compounds.[1] For professionals in pharmaceutical research and drug development, the unambiguous determination of a molecule's constitution and stereochemistry is a critical, non-negotiable step. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, a representative alkyl halide, demonstrating how a systematic analysis of chemical shifts, coupling constants, and signal multiplicities can lead to a complete structural assignment. We will delve into the theoretical underpinnings of the observed spectral features and provide a field-proven experimental protocol for data acquisition.

Molecular Structure and Predicted Spectral Features

Before analyzing the spectra, a foundational understanding of the target molecule's structure is essential. This compound (C₆H₁₃I) possesses a simple, acyclic structure.[2][3][4] Due to molecular symmetry, we can predict the number of unique signals in both the proton and carbon spectra. The two methyl groups at the C4 position are chemically equivalent, as are the two protons within each methylene group (assuming free rotation). This leads to the expectation of five unique proton signals and five unique carbon signals.

To facilitate discussion, the protons and carbons are systematically labeled as shown below.

Caption: Structure of this compound with atom labeling.

Part 1: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting pattern). The presence of the electronegative iodine atom significantly influences the electronic environment of nearby protons, causing predictable downfield shifts.[5] The following data are predicted based on established principles of NMR spectroscopy and computational prediction tools.[6][7]

Predicted ¹H NMR Data Summary

| Signal Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | -CH₂-I | 2H | 3.19 | Triplet (t) | Jₐᵦ ≈ 7.0 |

| Hᵦ | -CH₂-CH₂I | 2H | 1.80 | Multiplet (m) | - |

| H꜀ | -CH₂-CH(CH₃)₂ | 2H | 1.25 | Multiplet (m) | - |

| H꜀ | -CH(CH₃)₂ | 1H | 1.65 | Multiplet (m) | - |

| Hₑ | -CH(CH₃)₂ | 6H | 0.88 | Doublet (d) | Jₑ꜀ ≈ 6.6 |

Detailed Signal Interpretation

-

Hₐ (δ ≈ 3.19 ppm): These two protons are on the carbon directly bonded to the iodine atom (C1). The strong electron-withdrawing inductive effect of iodine deshields these protons, shifting their signal significantly downfield compared to a standard alkane methylene group.[5] This signal is split into a triplet by the two adjacent Hᵦ protons (n+1 rule, 2+1=3).

-

Hᵦ (δ ≈ 1.80 ppm): This methylene group is adjacent to Hₐ and H꜀. Its signal will be a complex multiplet due to coupling with both sets of neighboring protons.

-

H꜀ (δ ≈ 1.25 ppm): This methylene group is further from the iodine atom, so its chemical shift is in the typical alkane region. It is coupled to both Hᵦ and H꜀, resulting in a complex multiplet.

-

H꜀ (δ ≈ 1.65 ppm): This single methine proton is coupled to the H꜀ methylene protons and the six Hₑ methyl protons. This complex coupling will result in a multiplet.

-

Hₑ (δ ≈ 0.88 ppm): These six protons from the two equivalent methyl groups are the most shielded in the molecule, appearing furthest upfield. They are coupled only to the single H꜀ proton, resulting in a characteristic doublet. This signal's integration value of 6H is a key identifier.

Part 2: Analysis of the ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.[8] The chemical shifts are highly sensitive to the local electronic environment. The "heavy atom effect" of iodine is noteworthy; while electronegative, it can also induce upfield shifts in the directly attached carbon compared to chlorine or bromine, due to shielding effects from its large electron cloud.

Predicted ¹³C NMR Data Summary

| Carbon Label | Assignment | Predicted δ (ppm) |

| C1 | -C H₂-I | 7.5 |

| C2 | -C H₂-CH₂I | 42.1 |

| C3 | -C H₂-CH(CH₃)₂ | 27.6 |

| C4 | -C H(CH₃)₂ | 38.4 |

| C5, C6 | -CH(C H₃)₂ | 22.4 |

Detailed Signal Interpretation

-

C1 (δ ≈ 7.5 ppm): This carbon, directly attached to iodine, shows a significant upfield shift. This is a classic example of the heavy atom effect, where the large electron cloud of the halogen provides shielding that counteracts the inductive deshielding effect.

-

C2 (δ ≈ 42.1 ppm): The β-carbon experiences a downfield shift due to the inductive effect of the iodine atom, though this effect is attenuated with distance.

-

C3 (δ ≈ 27.6 ppm) and C4 (δ ≈ 38.4 ppm): These carbons are sufficiently removed from the iodine that their chemical shifts fall within the typical range for sp³ hybridized carbons in an alkane chain.[9]

-

C5, C6 (δ ≈ 22.4 ppm): These two equivalent methyl carbons are the most shielded in the molecule, resulting in the most upfield signal in the spectrum. The presence of a single peak representing two carbons is a direct confirmation of the molecule's symmetry.

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and well-documented protocol is essential for acquiring high-quality, reproducible NMR data. The following represents a standard operating procedure for the analysis of a small organic molecule like this compound.

Caption: Standard workflow for NMR analysis of an organic compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for non-polar to moderately polar compounds like alkyl halides.[10] Use 0.6-0.7 mL of solvent containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8] A comprehensive list of NMR solvents and their properties is available.[11][12]

-

Combine the sample and solvent in a small vial and gently vortex until the solid is fully dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during the experiment.

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration. A relaxation delay of 2-5 seconds between scans ensures quantitative integration.

-

For ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans are required (e.g., 512 to 1024).[8] A relaxation delay of 2 seconds is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) can be used as a secondary reference.[9][13]

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicity and measure the coupling constants (J-values) for all relevant signals.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound serves as a practical illustration of the power of NMR spectroscopy in modern chemical analysis. By methodically interpreting chemical shifts, integration, and spin-spin coupling, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and a practical framework for researchers and scientists to confidently apply NMR techniques for the structural elucidation of small molecules, a cornerstone of research and development in the chemical and pharmaceutical industries.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkyl Halides.

- University of Wisconsin-Madison. (n.d.). Chapter 13: Spectroscopy.

- NIST. (n.d.). Pentane, 1-iodo-4-methyl-. NIST WebBook.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- Data.gov. (2025). Compound 527581: this compound.

- ACD/Labs. (n.d.). NMR Prediction.

- SpectraBase. (n.d.). trans-1-IODO-4-METHYLCYCLOHEXANE.

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- University of Wisconsin-Madison, Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of 1-iodo-2-methylpropane.

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20.

- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

- SlidePlayer. (2020). NMR Spectroscopy.

- SlideShare. (n.d.). Spectroscopic and chemical techniques for structure elucidation of alkaloids.

- Allery Chemistry. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube.

- Thieme. (n.d.). 3. 1H NMR Spectroscopy.

- ResearchGate. (n.d.). NMR Solvent Data Chart.

- PubChem. (n.d.). 1-Chloro-4-iodo-4-methylpentane. National Center for Biotechnology Information.

- Wiley-VCH. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- University of Wisconsin-Madison, Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Studylib. (n.d.). 1H-NMR Chemical Shifts: Spectroscopy Guide.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentane, 1-iodo-4-methyl [webbook.nist.gov]

- 4. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. acdlabs.com [acdlabs.com]

- 7. spectroscopyasia.com [spectroscopyasia.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.washington.edu [chem.washington.edu]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Iodo-4-methylpentane

This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-iodo-4-methylpentane. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, supported by established principles of mass spectrometry and comparative data from analogous structures.

Introduction: The Behavior of Alkyl Iodides in EI-MS

Electron ionization mass spectrometry remains a cornerstone technique for the structural elucidation of organic molecules. The process begins with the bombardment of a gaseous sample with high-energy electrons, leading to the formation of a molecular ion (M radical cation) and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, revealing its mass and structural features.

Alkyl halides, and particularly alkyl iodides, exhibit predictable fragmentation behaviors governed by the relative strengths of their chemical bonds and the stability of the resulting fragments.[1] The carbon-iodine (C-I) bond is the weakest link in this compound, making it a primary site for initial cleavage. Furthermore, the presence of a single stable isotope of iodine (¹²⁷I) simplifies the mass spectrum, as it does not produce the characteristic M+2 isotopic peaks seen with chlorine and bromine-containing compounds.[2]

This guide will dissect the expected fragmentation of this compound, a molecule with a molecular weight of 212.07 g/mol .[3] We will explore the principal cleavage mechanisms and predict the major fragment ions and their corresponding mass-to-charge ratios (m/z).

Predicted Fragmentation Pathways of this compound

The structure of this compound, with its primary iodide and branched alkyl chain, dictates a competitive fragmentation landscape. The primary pathways include heterolytic cleavage of the C-I bond, homolytic (alpha) cleavage, and cleavages at the point of branching to form stable carbocations.

Dominant Pathway: Heterolytic Cleavage and Loss of Iodine

The most facile fragmentation for primary alkyl iodides is the heterolytic cleavage of the weak carbon-iodine bond.[4] This process involves the loss of an iodine radical, resulting in the formation of a carbocation. For this compound, this leads to the formation of the 4-methylpentyl cation.

Equation 1: Heterolytic Cleavage of the C-I Bond

[C₆H₁₃I]•⁺ → [C₆H₁₃]⁺ + I•

This fragmentation is anticipated to produce a significant peak at m/z 85 , corresponding to the [C₆H₁₃]⁺ ion. The stability of this primary carbocation may be somewhat limited, potentially leading to subsequent rearrangements to more stable secondary or tertiary carbocations.

Alpha-Cleavage: A Secondary Pathway

Alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the iodine atom.[5] In the molecular ion, the charge is often localized on the iodine atom. This pathway results in the expulsion of an alkyl radical and the formation of an iodonium-stabilized cation.

Equation 2: Alpha-Cleavage

[CH₃CH(CH₃)CH₂CH₂CH₂-I]•⁺ → [CH₂=I]⁺ + •CH₂CH₂CH(CH₃)CH₃

This cleavage would result in a fragment at m/z 141 . However, alpha-cleavage is generally less prominent for alkyl iodides compared to the direct loss of the iodine atom.[4]

Fragmentation at the Branching Point

A key structural feature of this compound is the isobutyl group. Fragmentation of branched alkanes preferentially occurs at the branching point to yield more stable secondary or tertiary carbocations.[1] Following the initial loss of the iodine atom to form the [C₆H₁₃]⁺ cation at m/z 85, subsequent fragmentation of this alkyl cation is highly probable.

Cleavage of the C-C bond beta to the initial iodine position and adjacent to the branching point can lead to the formation of a stable isopropyl cation.

Equation 3: Fragmentation of the Alkyl Cation

[CH₃CH(CH₃)CH₂CH₂CH₂]⁺ → [CH(CH₃)₂]⁺ + CH₂=CHCH₂•

This pathway would generate a highly stable secondary carbocation at m/z 43 , which is often a prominent peak in the mass spectra of compounds containing an isobutyl moiety. The loss of a propyl radical (mass 42) from the m/z 85 fragment leads to this stable ion.

Another possible fragmentation of the m/z 85 ion is the loss of an isobutene molecule via a rearrangement process, leading to the formation of an ethyl cation.

Equation 4: Rearrangement and Fragmentation

[CH₃CH(CH₃)CH₂CH₂CH₂]⁺ → [CH₃CH₂]⁺ + CH₂=C(CH₃)₂

This would result in a peak at m/z 29 .

The following diagram illustrates the primary fragmentation pathways:

Figure 1: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrum of this compound

Based on the fragmentation pathways discussed, a predicted mass spectrum of this compound can be constructed. The molecular ion peak at m/z 212 is expected to be of low to moderate intensity due to the lability of the C-I bond.[1]

The base peak is predicted to be at m/z 43 , corresponding to the stable isopropyl cation. Another prominent peak is expected at m/z 85 , resulting from the loss of the iodine atom. A significant peak at m/z 57 corresponding to the butyl cation ([C₄H₉]⁺) from the loss of ethene from the m/z 85 fragment is also likely. Other smaller fragments corresponding to successive losses of methyl and ethyl groups from the alkyl chain will also be present. A small peak at m/z 127 due to the iodine cation ([I]⁺) may also be observed.

| m/z | Proposed Fragment Ion | Structure | Pathway |

| 212 | Molecular Ion | [CH₃CH(CH₃)CH₂CH₂CH₂I]•⁺ | - |

| 127 | Iodine Cation | [I]⁺ | Direct Ionization |

| 85 | 4-Methylpentyl Cation | [CH₃CH(CH₃)CH₂CH₂CH₂]⁺ | Loss of I• |

| 57 | Butyl Cation | [C₄H₉]⁺ | Fragmentation of m/z 85 |

| 43 | Isopropyl Cation | [(CH₃)₂CH]⁺ | Fragmentation of m/z 85 |

| 29 | Ethyl Cation | [CH₃CH₂]⁺ | Fragmentation of m/z 85 |

Table 1: Predicted significant fragments in the EI-MS of this compound.

Comparative Analysis with 1-Iodohexane

To further substantiate these predictions, it is instructive to compare the expected fragmentation of this compound with the known mass spectrum of its straight-chain isomer, 1-iodohexane. The NIST Mass Spectrometry Data Center provides a reference spectrum for 1-iodohexane.[6]

The mass spectrum of 1-iodohexane also shows a molecular ion at m/z 212. A prominent peak is observed at m/z 85, corresponding to the hexyl cation, from the loss of the iodine atom. However, the base peak for 1-iodohexane is typically at m/z 43 or 57, arising from the fragmentation of the hexyl cation into smaller, stable alkyl cations.

The key difference in the fragmentation of this compound lies in the enhanced propensity for cleavage at the branching point. This is expected to lead to a more intense peak at m/z 43 (isopropyl cation) compared to the fragmentation of the linear hexyl cation from 1-iodohexane. The stability of the secondary isopropyl cation provides a strong driving force for this specific fragmentation pathway.

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

5.1 Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

5.2 GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 300.

-

Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector (e.g., 3 minutes).

-

5.3 Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion and major fragment ions.

-

Compare the experimental fragmentation pattern with the predicted pattern and reference spectra of isomers.

The following diagram outlines the experimental workflow:

Figure 2: General workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is predicted to be dominated by the facile cleavage of the carbon-iodine bond, leading to the formation of an alkyl cation at m/z 85. Subsequent fragmentation of this cation, driven by the formation of the stable secondary isopropyl cation, is expected to produce a base peak at m/z 43. This guide provides a robust framework for the interpretation of the mass spectrum of this compound, grounded in the fundamental principles of mass spectrometry and supported by comparative data. The provided experimental protocol offers a reliable method for obtaining empirical data to validate these predictions.

References

- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.

- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NIST. (n.d.). Pentane, 1-iodo-4-methyl-. NIST Chemistry WebBook.

- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.

- UCLA Chemistry & Biochemistry. (n.d.). Branched chain alkanes.

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- Chemguide. (n.d.). Mass spectra - fragmentation patterns.

- YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides.

- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.

- NIST. (n.d.). Hexane, 1-iodo-. NIST Chemistry WebBook.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Hexane, 1-iodo- [webbook.nist.gov]

- 3. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. Mass chart Fragmentation | PDF [slideshare.net]

- 6. Hexane, 1-iodo- [webbook.nist.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-4-methylpentane

This guide provides a comprehensive analysis of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 1-iodo-4-methylpentane (C₆H₁₃I). Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design.

The Role of IR Spectroscopy in Characterizing Alkyl Halides

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule like this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, rocking, etc.). This results in a unique spectral fingerprint that provides invaluable information about the molecule's functional groups and overall structure.

For an alkyl iodide, IR spectroscopy is particularly useful for confirming the presence of the carbon-iodine (C-I) bond and verifying the integrity of the alkane backbone. While techniques like NMR and mass spectrometry provide more detailed structural connectivity, IR offers a rapid and cost-effective method for functional group identification and quality control.

Predicted Vibrational Modes of this compound

The structure of this compound—a primary iodoalkane with a branched alkyl chain—gives rise to a predictable set of vibrational absorptions. As a non-linear molecule with 20 atoms (6 Carbon, 13 Hydrogen, 1 Iodine), it has a total of 3N-6, or 54, fundamental vibrational modes.[1][2] While many of these overlap in the complex "fingerprint region," several key absorptions are highly diagnostic.

C-H Stretching and Bending Vibrations

Like all saturated hydrocarbons, the spectrum will be dominated by absorptions from the alkyl framework.

-

C-H Stretching: Strong, sharp peaks are expected in the 2850-2975 cm⁻¹ region, characteristic of sp³-hybridized carbon-hydrogen bonds.[3][4] The presence of methyl (-CH₃) and methylene (-CH₂) groups will result in multiple overlapping peaks within this range.

-

C-H Bending (Deformations): Absorptions corresponding to the bending and scissoring of C-H bonds will appear in the 1365-1470 cm⁻¹ range.[4] A characteristic absorption for the isopropyl group (-CH(CH₃)₂) often appears as a doublet around 1385 cm⁻¹ and 1370 cm⁻¹, which can help confirm the branched structure of the pentane chain.

The Carbon-Iodine (C-I) Bond: The Key Diagnostic Peak

The most telling feature for identifying an iodoalkane is the C-I stretching vibration. Due to the high mass of the iodine atom, this bond vibrates at a very low frequency.

-

C-I Stretch: A strong absorption is expected in the 500-600 cm⁻¹ region.[4][5] This peak is the definitive marker for the presence of the iodo functional group.

-

CH₂-I Wagging: An associated wagging vibration of the methylene group attached to the iodine atom (-CH₂-I) typically appears in the 1150-1200 cm⁻¹ range.[5][6]

It is critical to note that the C-I stretching frequency falls at the lower end of the mid-IR range. Standard sodium chloride (NaCl) optics, which are common in many FTIR spectrometers, have a cutoff around 650 cm⁻¹. Therefore, to reliably observe this key diagnostic peak, optics made from materials like potassium bromide (KBr) or cesium iodide (CsI) are required, as they are transparent to lower wavenumbers.[5]

Summary of Predicted IR Absorptions

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| C(sp³)-H Stretch | 2850 - 2975 | Strong | A complex band of multiple peaks arising from methyl and methylene groups.[3][4] |

| C-H Bend/Scissor (CH₂, CH₃) | 1365 - 1470 | Medium | Confirms the presence of the saturated alkyl structure. A doublet near 1370-1385 cm⁻¹ may indicate the isopropyl group.[4] |

| CH₂-I Wag | 1150 - 1200 | Medium | A useful secondary indicator for a primary alkyl iodide.[5][6] |

| C-I Stretch | 500 - 600 | Strong | The primary diagnostic peak for the iodoalkane functionality. Requires KBr or CsI optics for detection.[4][5] |

| Fingerprint Region | 400 - 1300 | Complex | Contains numerous overlapping C-C stretching and other bending vibrations, creating a unique pattern for the specific molecule.[4] |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a self-validating system for obtaining the IR spectrum of neat (solvent-free) this compound. This method ensures reproducibility and spectral accuracy.

Materials and Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with KBr or CsI optics.

-

Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7] (KBr is preferred for viewing the C-I stretch).

-

Desiccator for storing salt plates.

-

Pasteur pipette or dropper.

-

Spectroscopy-grade solvent for cleaning (e.g., chloroform or isopropanol).[8]

-

Lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is purged and run a background scan. This is a critical step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Handling Salt Plates: Always handle salt plates by their edges to avoid transferring moisture and oils from your fingers onto the polished faces.[9] Salt plates are highly susceptible to moisture and can become cloudy or "fogged," which will scatter the IR beam and degrade spectral quality.[8]

-

Sample Application: Place one clean, dry salt plate on a lint-free wipe. Using a Pasteur pipette, place a single drop of this compound onto the center of the plate.[8][9]

-

Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. A slight rotation can help eliminate any air bubbles.[7][8] The goal is to create a film thin enough for the IR beam to pass through without causing total absorption (i.e., "flat-lining" peaks).

-

Mounting the Sample: Place the "sandwich" of salt plates into the spectrometer's sample holder and secure it.

-

Spectrum Acquisition: Collect the sample spectrum. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

-

Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a recommended solvent like isopropanol or chloroform, wiping gently with a lint-free cloth.[7] Return the clean, dry plates to a desiccator for storage. Never use water or aqueous solutions to clean salt plates, as they will dissolve. [10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for acquiring the IR spectrum of a liquid sample.

Caption: Workflow for Liquid Sample IR Spectroscopy.

Conclusion: A Tool for Structural Verification

The infrared spectrum of this compound provides a clear and rapid means of confirming its chemical identity. The definitive C-I stretching absorption below 600 cm⁻¹, combined with the characteristic C-H vibrations of its branched alkyl structure, creates a unique spectral fingerprint. By following a robust experimental protocol with the appropriate instrumentation, researchers can reliably use IR spectroscopy as a primary tool for quality control and structural verification in synthetic and developmental workflows.

References

- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?[Link]

- Scribd.

- UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube. [Link]

- The Journal of Chemical Physics. The Effect of Iodine on the Infrared Spectra of the Alkyl Iodides. AIP Publishing. [Link]

- YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

- Chemistry Stack Exchange. Alkyl and aryl halide infrared spectra. [Link]

- Organic Chemistry

- Millersville University. 10. Infrared Spectroscopy. [Link]

- Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- University of Bristol.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

- Michigan State University Chemistry. Infrared Spectrometry. [Link]

- NIST WebBook. Pentane, 1-iodo-4-methyl-. [Link]

- University of Bristol.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- PubChem. This compound. [Link]

- Chemistry LibreTexts. (2023).

- Doc Brown's Chemistry. Infrared spectrum of 1-iodobutane. [Link]

- Harvard CfA.

- Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

- Wikipedia. Vibrational spectroscopy of linear molecules. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Vibrational spectroscopy of linear molecules - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. websites.umich.edu [websites.umich.edu]

Synthesis of 1-Iodo-4-methylpentane from 4-methyl-1-pentanol: A Technical Guide

This guide provides an in-depth exploration of the synthesis of 1-iodo-4-methylpentane from 4-methyl-1-pentanol, a fundamental transformation in organic chemistry. The content herein is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the reaction's mechanistic underpinnings, practical execution, and analytical verification.

Introduction and Strategic Overview

The conversion of alcohols to alkyl iodides is a cornerstone reaction in synthetic organic chemistry, providing a versatile entry point for a variety of subsequent nucleophilic substitution reactions. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecular architectures. The selection of an appropriate synthetic methodology is paramount and is dictated by factors such as substrate sensitivity, desired yield, and scalability.